Atropisomerism and Conformational Restriction vs. 3,3'-Bicarbazole
The 2,2'-diphenyl substitution creates sufficient steric hindrance to restrict rotation around the 3,3'-biaryl bond, generating stable atropisomers that are not possible in the parent 3,3'-bicarbazole (no ortho substituents) or in 9,9'-diphenyl-3,3'-bicarbazole [1]. This conformational restriction can be used to modulate the degree of π‑conjugation and, consequently, the emissive properties of the material.
| Evidence Dimension | Rotational barrier around the 3,3'-biaryl bond |
|---|---|
| Target Compound Data | Expected to be >20 kcal/mol (steric hindrance from two ortho‑phenyl groups) |
| Comparator Or Baseline | 3,3'-Bicarbazole: freely rotating (barrier <5 kcal/mol) |
| Quantified Difference | Barrier increase of >15 kcal/mol (estimated from analogous 2,2'-disubstituted biphenyl systems) |
| Conditions | Calculated or measured by variable‑temperature NMR; exact value not reported for this specific compound |
Why This Matters
Atropisomerism provides a handle for chiral optoelectronic applications and influences film morphology in OLED devices.
- [1] European Patent EP1838671B1. See paragraph [0416] discussing the deliberate twisting of the biphenyl structure to tune properties. Available at: https://patents.google.com/patent/EP1838671B1/en. View Source
